3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(3-methoxyphenyl)urea
Description
This compound is a urea derivative featuring a pyridazinone core substituted with a furan-2-yl group and a propyl linker to a 3-methoxyphenyl urea moiety. The pyridazinone scaffold (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is known for its diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects . The furan ring and 3-methoxyphenyl substituents likely modulate electronic properties and binding affinity to biological targets.
Properties
IUPAC Name |
1-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-26-15-6-2-5-14(13-15)21-19(25)20-10-4-11-23-18(24)9-8-16(22-23)17-7-3-12-27-17/h2-3,5-9,12-13H,4,10-11H2,1H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPOJQZGGXVHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: : As a versatile intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: : Studied for its potential enzyme inhibition properties, impacting biochemical pathways.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Used in the development of advanced materials due to its unique structural features.
Mechanism of Action
The compound exerts its effects through several pathways:
Enzyme Inhibition: : It can inhibit specific enzymes by binding to their active sites, altering their function.
Molecular Targeting: : It interacts with proteins and nucleic acids, affecting cellular processes.
Pathways Involved: : Key pathways impacted include oxidative stress response, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analogs share the pyridazinone core but differ in substituents and functional groups, influencing their physicochemical and biological properties:
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |
|---|---|---|---|---|
| 3-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(3-methoxyphenyl)urea | C₂₀H₂₁N₅O₄ | 395.41 g/mol | Not provided | Furan-2-yl, 3-methoxyphenyl urea, propyl linker |
| 2-[3-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid | C₁₃H₁₄N₂O₄ | 262.26 g/mol | 206564-03-6 | 3-Methoxyphenyl, acetic acid linker |
| 2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid | C₁₂H₁₁ClN₂O₃ | 266.25 g/mol | 135111-51-2 | 4-Chlorophenyl, acetic acid linker |
Key Observations:
The 3-methoxyphenyl urea moiety in the target compound may improve solubility relative to the acetic acid linker in the analogs (CAS 206564-03-6 and 135111-51-2), as urea derivatives often exhibit better aqueous solubility than carboxylic acids at physiological pH .
Linker Flexibility :
- The propyl linker in the target compound provides greater conformational flexibility compared to the rigid acetic acid linker in the analogs. This could influence binding kinetics to targets like enzymes or receptors .
Biological Relevance: Pyridazinone derivatives with chlorophenyl substituents (e.g., CAS 135111-51-2) are often associated with antimicrobial or anticancer activity due to halogen-mediated hydrophobic interactions. In contrast, furan-containing analogs (like the target compound) are more commonly linked to anti-inflammatory or kinase inhibitory roles .
Research Findings and Hypotheses
While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:
- This contrasts with the acetic acid analogs, which might instead target carboxylase enzymes .
- Synthetic Feasibility: The purity of analogs (e.g., 95% for CAS 135111-51-2) implies robust synthetic routes for pyridazinone derivatives, though the target compound’s longer propyl linker could introduce challenges in purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
